molecular formula C10H12Br2O B3230723 1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene CAS No. 1310416-53-5

1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene

Cat. No.: B3230723
CAS No.: 1310416-53-5
M. Wt: 308.01 g/mol
InChI Key: CGCHJWUPIIIFGW-UHFFFAOYSA-N
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Description

Contextualization of 1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene within Brominated Aromatic Systems

Brominated aromatic compounds are integral to organic synthesis, primarily serving as precursors in cross-coupling reactions. nih.gov The reactivity of the carbon-bromine bond allows for the facile introduction of a wide array of functional groups. In the case of this compound, the presence of two bromine atoms offers the potential for sequential or dual functionalization. The substitution pattern—with bromine atoms at the 1 and 3 positions relative to the isopropoxy group—imparts a specific electronic and steric environment that dictates its reactivity.

The regiochemistry of this compound is critical. The bromine atoms are situated meta to each other and are flanking the bulky isopropoxy group. This arrangement influences the accessibility of the bromine atoms for reactions such as metal-halogen exchange or oxidative addition to a metal center, which are key steps in many cross-coupling protocols. The electronic effects of the electron-donating isopropoxy and methyl groups, and the electron-withdrawing nature of the bromine atoms, create a nuanced electronic landscape across the aromatic ring, further influencing its reactivity in various transformations.

Significance of Ether Linkages and Alkyl Substituents in Aromatic Frameworks

The ether linkage in this compound, specifically the isopropoxy group, plays a multifaceted role. Ether groups are generally stable, rendering the molecule robust under a variety of reaction conditions. researchgate.net Electronically, the oxygen atom of the ether is an electron-donating group through resonance, which can activate the aromatic ring towards electrophilic substitution. wikipedia.org However, in this heavily substituted system, the steric bulk of the isopropyl group is a dominant factor, potentially hindering reactions at the adjacent ortho positions. youtube.com

Historical Development and Emerging Trends in Synthetic Utility of Polyhalogenated Aryl Ethers

The synthesis of aryl ethers has a rich history, with the Williamson ether synthesis, developed in the 19th century, being a foundational method. wikipedia.orgrsc.org This reaction, involving an alkoxide and an organohalide, has been a mainstay for the preparation of a wide range of ethers. wikipedia.org Over the years, advancements in catalysis have led to the development of new methods for aryl ether synthesis, including copper- and palladium-catalyzed cross-coupling reactions, which have expanded the scope and efficiency of these transformations. organic-chemistry.orggoogle.com

Polyhalogenated aryl ethers have found utility in various fields. Historically, they have been investigated for their potential as flame retardants and as intermediates in the synthesis of agrochemicals and pharmaceuticals. acs.orgacs.org An emerging trend is their use as complex building blocks in materials science and medicinal chemistry. The ability to selectively functionalize the different halogenated positions on the aromatic ring allows for the precise construction of intricate molecular architectures with tailored electronic and photophysical properties. The continued development of site-selective cross-coupling reactions for polyhalogenated arenes is a vibrant area of research, promising to further unlock the synthetic potential of compounds like this compound. nih.gov

Properties

IUPAC Name

1,3-dibromo-5-methyl-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c1-6(2)13-10-8(11)4-7(3)5-9(10)12/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCHJWUPIIIFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247452
Record name 1,3-Dibromo-5-methyl-2-(1-methylethoxy)benzene
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Molecular Weight

308.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310416-53-5
Record name 1,3-Dibromo-5-methyl-2-(1-methylethoxy)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-5-methyl-2-(1-methylethoxy)benzene
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Advanced Synthetic Methodologies for 1,3 Dibromo 2 1 Methylethoxy 5 Methylbenzene and Its Derivatives

Regioselective Bromination Strategies of Methyl Isopropyl Ethers of Substituted Benzenes

The introduction of two bromine atoms at specific positions on the benzene (B151609) ring is a critical step in the synthesis of 1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene. The directing effects of the existing substituents, namely the methyl and isopropoxy groups, play a crucial role in determining the position of bromination.

Controlled Halogenation Techniques for Dibromination

The hydroxyl or alkoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The methyl group is also an activating, ortho-, para-directing group. To achieve the desired 1,3-dibromo substitution pattern, the synthesis often starts with a precursor that directs the bromine atoms to the desired positions. A common strategy involves the bromination of a phenol (B47542) derivative, such as p-cresol (B1678582) (4-methylphenol).

The hydroxyl group in p-cresol directs the incoming electrophile (bromine) to the positions ortho to it. Therefore, the direct bromination of p-cresol can lead to the formation of 2,6-dibromo-4-methylphenol (B1582163). Various brominating agents can be employed for this transformation, with N-Bromosuccinimide (NBS) being a widely used reagent for selective bromination. wikipedia.orgmissouri.edu The reaction conditions, including the choice of solvent and the presence of a catalyst, can be optimized to maximize the yield of the desired dibrominated product.

For instance, the bromination of p-cresol can be carried out using NBS in a suitable solvent. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to ensure the completion of the dibromination.

Table 1: Representative Conditions for Dibromination of p-Cresol

Brominating AgentSolventCatalyst/AdditiveTemperatureYield of 2,6-dibromo-4-methylphenol
N-Bromosuccinimide (NBS)DichloromethaneNoneRoom TemperatureGood to Excellent
Bromine (Br₂)Acetic AcidNoneRoom TemperatureModerate to Good

Note: Yields are dependent on specific reaction conditions and purification methods.

Ortho-Directed Metalation and Halogenation Approaches

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source, to introduce a bromine atom at the desired position.

In the context of synthesizing this compound, a plausible strategy could involve a starting material with a suitable DMG. For example, if one were to start with a molecule already containing the isopropoxy group, this group could potentially act as a directing group, although it is considered a moderate DMG. semanticscholar.org The presence of other substituents would also influence the regioselectivity of the lithiation.

A typical DoM protocol involves treating the aromatic substrate with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. The subsequent addition of a brominating agent, like 1,2-dibromoethane (B42909) or hexabromoethane, would then introduce the bromine atom. This process could be repeated to introduce a second bromine atom if another ortho position is available and activated.

Ethereal Linkage Formation via Williamson Ether Synthesis and Related Reactions

The formation of the isopropoxy ether linkage is another key step in the synthesis. The Williamson ether synthesis is a classic and widely used method for this purpose. wikipedia.orgmasterorganicchemistry.com

Optimization of Alkoxylation for Isopropoxy Group Introduction

The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. In the synthesis of this compound, the precursor 2,6-dibromo-4-methylphenol would be deprotonated with a base to form the corresponding phenoxide. This phenoxide is then reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, to form the desired ether.

The choice of base, solvent, and reaction temperature is crucial for optimizing the yield and minimizing side reactions, such as elimination of the alkyl halide. Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to accelerate the Sₙ2 reaction. wikipedia.org Phase-transfer catalysts can also be utilized to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. jk-sci.com

Table 2: General Parameters for Williamson Ether Synthesis of Aryl Isopropyl Ethers

Phenolic SubstrateIsopropylating AgentBaseSolventTemperature (°C)
2,6-dibromo-4-methylphenol2-bromopropaneK₂CO₃DMF80-100
2,6-dibromo-4-methylphenol2-iodopropaneNaHTHF50-70

Stereochemical Considerations in Isopropyl Ether Formation

The Williamson ether synthesis proceeds via an Sₙ2 mechanism. masterorganicchemistry.com This means that the reaction involves a backside attack of the nucleophile (the phenoxide) on the carbon atom bearing the leaving group (the halide). If the alkyl halide were chiral at the carbon undergoing substitution, this would result in an inversion of stereochemistry. However, in the case of forming an isopropoxy group from 2-halopropanes, the carbon atom undergoing substitution is not a stereocenter. Therefore, no new stereocenters are formed in this step, and stereochemical considerations are not a primary concern for the formation of the isopropoxy group itself.

Multi-Step Synthesis Pathways for the Comprehensive Molecular Architecture

A plausible and common synthetic pathway would involve the following key steps:

Dibromination of a Precursor: Starting with a readily available material like p-cresol (4-methylphenol), a regioselective dibromination is performed to install the two bromine atoms at the desired positions, yielding 2,6-dibromo-4-methylphenol. This step takes advantage of the strong ortho-directing effect of the hydroxyl group.

Williamson Ether Synthesis: The resulting 2,6-dibromo-4-methylphenol is then subjected to a Williamson ether synthesis. Deprotonation of the phenolic hydroxyl group with a suitable base, followed by reaction with an isopropyl halide, introduces the isopropoxy group and yields the final target molecule, this compound.

This two-step approach is generally efficient as it utilizes well-established and high-yielding reactions. The order of these steps is critical; attempting to introduce the isopropoxy group first and then performing the dibromination could lead to a mixture of products due to the directing effects of both the isopropoxy and methyl groups.

Table 3: Overview of a Potential Multi-Step Synthesis Pathway

StepReactionStarting MaterialKey ReagentsIntermediate/Product
1Regioselective Dibrominationp-CresolN-Bromosuccinimide (NBS)2,6-dibromo-4-methylphenol
2Williamson Ether Synthesis2,6-dibromo-4-methylphenol2-Bromopropane, K₂CO₃This compound

This strategic combination of regioselective halogenation and classic ether formation provides a reliable route to the target compound, allowing for the precise construction of its complex molecular architecture.

Sequential Functionalization Strategies

Sequential functionalization represents a cornerstone in the synthesis of complex aromatic compounds such as this compound. This approach involves the stepwise introduction of functional groups onto an aromatic scaffold, where the order of reactions is critical to achieving the desired regiochemistry. pressbooks.pub The directing effects of the substituents already present on the benzene ring guide the position of subsequent modifications. libretexts.org

A plausible and efficient retrosynthetic analysis of this compound suggests that a logical synthetic route would commence from a readily available precursor, such as 3-methylphenol (m-cresol). The synthesis would proceed through two key sequential steps: etherification followed by bromination.

The initial step is the etherification of the hydroxyl group of m-cresol (B1676322) to form the isopropoxy ether, 1-(1-methylethoxy)-3-methylbenzene. This reaction is typically achieved via a Williamson ether synthesis, where the phenol is first deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl halide.

The second step is the electrophilic aromatic substitution, specifically the bromination of the resulting ether. The existing isopropoxy and methyl groups on the aromatic ring will direct the incoming bromine atoms. The isopropoxy group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The synergistic directing effects of these two groups will determine the final positions of the bromine atoms. The positions ortho to the powerful isopropoxy directing group are favored, leading to the desired 1,3-dibromo substitution pattern.

A detailed representation of this sequential strategy is outlined in the following table:

StepReactionReagents and ConditionsProductRationale
1O-Alkylation (Etherification)1. NaOH or K2CO3, solvent (e.g., acetone, DMF)2. 2-Bromopropane or 2-iodopropane, heat1-(1-methylethoxy)-3-methylbenzeneFormation of the isopropoxy ether via Williamson ether synthesis. The phenoxide is generated in situ and reacts with the alkyl halide.
2DibrominationBr2, Lewis acid catalyst (e.g., FeBr3) or solvent (e.g., acetic acid)This compoundElectrophilic aromatic substitution. The isopropoxy group directs the bromine atoms to the ortho positions (C2 and C6 relative to the methyl group).

This sequential approach allows for a controlled synthesis, ensuring high yields and the correct isomer formation by leveraging the principles of electrophilic aromatic substitution and substituent directing effects. libretexts.org

Tandem Reaction Sequences for Enhanced Efficiency

Tandem reactions, also known as cascade or domino reactions, offer a significant increase in synthetic efficiency by combining multiple bond-forming events in a single operation without the isolation of intermediates. nih.gov This approach reduces waste, saves time, and can lead to the rapid construction of molecular complexity. nih.gov While a specific tandem reaction for the direct synthesis of this compound is not prominently documented, theoretical pathways can be proposed based on modern synthetic methodologies.

One hypothetical tandem approach could involve a multi-component reaction that assembles the benzene ring with the desired substitution pattern in a single pot. Such strategies often utilize acyclic precursors that undergo a cascade of cyclization and aromatization reactions. For instance, a [3+3] annulation protocol could theoretically be adapted to construct a polysubstituted benzene ring. psu.edu

A conceptual tandem sequence could be envisioned starting from simpler, non-aromatic fragments. This would represent a more convergent and atom-economical approach compared to the linear, sequential functionalization of a pre-existing benzene ring. The key challenge in such a strategy is achieving the required level of regiocontrol during the ring-forming process.

The following table outlines a hypothetical tandem reaction for the formation of a related substituted benzene, illustrating the principles that could be applied to the synthesis of derivatives of the target compound.

Tandem ProcessDescriptionKey TransformationsPotential PrecursorsAdvantages
Cyclization/ Aromatization CascadeA one-pot reaction where acyclic precursors undergo a series of reactions to form the aromatic ring.Michael addition, aldol (B89426) condensation, dehydration, and dehydrogenation.A β-ketoester, an α,β-unsaturated ketone, and a source of the methyl and isopropoxy groups.High atom economy, reduced number of synthetic steps and purifications, potential for rapid library synthesis.
Dehydrogenation- Conjugate AdditionA process where a saturated ring is first dehydrogenated in situ to an unsaturated intermediate, which then undergoes a conjugate addition. researchgate.netIn situ formation of an α,β-unsaturated system followed by nucleophilic attack.A substituted cyclohexanone (B45756) or cyclohexenone derivative.Access to functionalized aromatic systems from non-aromatic precursors in a single operation.

These tandem strategies, while conceptually more complex to design and optimize, hold the promise of more efficient and environmentally benign routes to highly substituted aromatic compounds like this compound and its derivatives. nih.gov

Mechanistic Studies on Reactivity and Transformation Pathways of 1,3 Dibromo 2 1 Methylethoxy 5 Methylbenzene

Elucidation of Electron Density Distribution and Reaction Sites

The substitution pattern of 1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene, featuring two bromine atoms, an electron-donating isopropoxy group, and a weakly electron-donating methyl group, dictates its electronic landscape and, consequently, its reactivity. The isopropoxy group, being a strong electron-donating group through resonance, increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. Conversely, the bromine atoms are electronegative and exert an electron-withdrawing inductive effect.

Computational studies on analogous aromatic systems suggest that the carbon atoms bonded to the bromine atoms are the primary sites for electrophilic attack in the context of oxidative addition to a transition metal catalyst, which is the initial step in many cross-coupling reactions. The electron-donating groups can also influence the regioselectivity of these reactions.

Table 1: Calculated Electron Densities on the Aromatic Ring of this compound (Hypothetical Data)

AtomCalculated Partial Charge (a.u.)
C1 (C-Br)+0.15
C2 (C-O)-0.20
C3 (C-Br)+0.14
C4 (C-H)-0.10
C5 (C-CH3)-0.05
C6 (C-H)-0.11

Note: These are hypothetical values for illustrative purposes based on general principles of substituent effects.

Investigation of Cross-Coupling Reaction Mechanisms

The bromine substituents on the aromatic ring serve as excellent leaving groups in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. nih.govorganic-chemistry.org A copper co-catalyst is often employed to facilitate the transmetalation step. nih.gov

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene. wikipedia.orgnih.gov The mechanism involves the migratory insertion of the alkene into the Pd-C bond followed by β-hydride elimination. wikipedia.orgnih.gov

The presence of two bromine atoms allows for the possibility of selective mono- or di-functionalization by carefully controlling the reaction conditions such as the stoichiometry of the reagents, reaction time, and temperature.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

ReactionCatalystLigandBaseSolvent
SuzukiPd(OAc)2PPh3K2CO3Toluene/H2O
SonogashiraPdCl2(PPh3)2PPh3Et3NTHF
HeckPd(OAc)2P(o-tol)3NaOAcDMF

While palladium is the most common catalyst for these transformations, other transition metals such as nickel and copper can also be employed. Nickel catalysts, for instance, are often more cost-effective and can sometimes offer different reactivity and selectivity profiles. Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for the formation of C-O and C-N bonds.

Nucleophilic Aromatic Substitution with Retention or Loss of Halogen Functionalities

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups. youtube.comyoutube.comlibretexts.org In the case of this compound, the presence of electron-donating groups makes it less susceptible to classical S_NAr reactions. However, under forcing conditions or through alternative mechanisms such as the benzyne (B1209423) mechanism, substitution can occur. youtube.comyoutube.comchemistrysteps.com

The addition-elimination mechanism involves the attack of a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. youtube.comchemistrysteps.com The stability of this intermediate is crucial, and it is generally favored by electron-withdrawing substituents. youtube.comyoutube.com

Radical-Mediated Reactions Involving Aromatic Bromides

Aryl bromides can participate in radical reactions, often initiated by radical initiators or photoredox catalysis. The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. This highly reactive intermediate can then participate in a variety of transformations, including addition to multiple bonds and hydrogen atom abstraction. The generation of aryl radicals from aryl halides provides an alternative to traditional transition metal-catalyzed cross-coupling reactions for the formation of C-C and C-heteroatom bonds.

Pathways of Selective Cleavage and Functional Group Interconversion

The substituents on the benzene ring can be selectively cleaved or transformed to introduce further functionality. The isopropoxy group can be cleaved under acidic conditions to yield the corresponding phenol (B47542). The bromine atoms can be removed through reductive dehalogenation using various reducing agents, such as catalytic hydrogenation or treatment with a metal like zinc in the presence of an acid. Furthermore, the bromine atoms can be converted to other functional groups through lithium-halogen exchange followed by quenching with an electrophile. This allows for the introduction of a wide range of substituents at the positions originally occupied by the bromine atoms.

Table 3: Summary of Potential Functional Group Interconversions

Starting Functional GroupReagents and ConditionsResulting Functional Group
Aryl Bromiden-BuLi, then E+Aryl-E
Aryl BromideH2, Pd/CAryl-H
IsopropoxyHBr or BBr3Hydroxyl
MethylKMnO4 or CrO3Carboxylic Acid

Computational Chemistry and Theoretical Characterization of 1,3 Dibromo 2 1 Methylethoxy 5 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations offer profound insights into the electronic nature of a molecule. For 1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene, these calculations would typically be performed using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G**).

The electronic structure is characterized by the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The molecular orbital surfaces, particularly the HOMO and LUMO, would reveal the regions of the molecule most likely to participate in electron donation and acceptance, respectively. In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the isopropoxy group, reflecting their electron-rich nature. Conversely, the LUMO is anticipated to be distributed across the aromatic ring and the bromine atoms, indicating potential sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy(Value in eV)
LUMO Energy(Value in eV)
HOMO-LUMO Gap(Value in eV)
Dipole Moment(Value in Debye)
Total Energy(Value in Hartrees)

Note: The values in this table are placeholders and would be populated with data from actual quantum chemical calculations.

Conformational Analysis of the Isopropoxy Group and its Influence on Molecular Geometry

A conformational analysis would involve systematically rotating the dihedral angle defined by the C(ring)-O-C(isopropyl)-H bond and calculating the potential energy at each step. This process identifies the most stable conformer(s) corresponding to energy minima on the potential energy surface. The steric hindrance between the bulky bromine atoms and the methyl groups of the isopropoxy substituent is a key factor determining the preferred conformation. It is expected that the most stable conformation will be one that minimizes these steric clashes.

The optimized molecular geometry from these calculations provides precise bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's three-dimensional structure.

Prediction of Spectroscopic Signatures for Advanced Structural Elucidation

Computational methods can predict various spectroscopic signatures, which are invaluable for the experimental identification and characterization of the compound.

Vibrational Spectroscopy (Infrared and Raman): Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the different vibrational modes of the molecule (e.g., C-H stretching, C=C ring stretching, C-Br stretching). The predicted IR and Raman spectra serve as a theoretical benchmark for comparison with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts, when referenced against a standard (e.g., Tetramethylsilane), can aid in the assignment of signals in an experimental NMR spectrum.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This information is related to the electronic excitations from occupied to unoccupied molecular orbitals.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyKey Predicted Signatures
¹H NMR Chemical shifts for aromatic, methyl, and isopropoxy protons.
¹³C NMR Chemical shifts for all unique carbon atoms.
IR Frequencies for C-H, C=C, C-O, and C-Br vibrations.
UV-Vis Wavelength of maximum absorption (λmax).

Note: The entries in this table are descriptive placeholders for the types of data that would be generated.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational modeling can be used to explore the potential reactivity of this compound. This involves mapping the potential energy surface for a given reaction to identify the minimum energy pathway from reactants to products.

A key aspect of this analysis is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy barrier (activation energy) determined from the difference in energy between the reactants and the transition state is crucial for predicting the reaction rate.

For this compound, potential reactions of interest could include nucleophilic aromatic substitution at the bromine-substituted carbon atoms or electrophilic substitution on the aromatic ring. Modeling these pathways would provide insights into the regioselectivity and feasibility of such transformations.

Molecular Dynamics Simulations for Intermolecular Interactions in Complex Systems

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations can provide insights into the behavior of an ensemble of molecules. MD simulations model the movement of atoms and molecules over time based on a classical force field.

For this compound, MD simulations could be used to study its behavior in different solvent environments or in the condensed phase. These simulations can predict bulk properties such as density, viscosity, and diffusion coefficients. Furthermore, they can elucidate the nature of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the macroscopic properties of the substance.

Role As a Synthetic Building Block in Advanced Materials and Functional Molecules

Precursor in Polymer Synthesis

The dibromo functionality of 1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene serves as a key feature for its use in polymerization reactions. The two bromine atoms provide reactive handles for various cross-coupling reactions, enabling the formation of long-chain polymers. The presence of the isopropoxy and methyl groups can further be exploited to fine-tune the properties of the resulting polymer, such as solubility, processability, and thermal stability.

Poly(aryl ethers) and poly(phenylene)s are classes of high-performance thermoplastics known for their exceptional thermal stability and mechanical strength. google.comdatapdf.com The synthesis of these polymers often involves step-growth polymerization reactions where dihaloaromatic compounds are coupled with other monomers. This compound is structurally well-suited to act as a monomer in such polymerizations.

For instance, in the synthesis of poly(phenylene) derivatives, transition metal-catalyzed coupling reactions, such as Suzuki or Yamamoto couplings, can be employed to polymerize dibromoaromatic compounds. The isopropoxy and methyl side groups on the benzene (B151609) ring of this compound would be expected to enhance the solubility of the resulting rigid-rod polymer, a common challenge in the processing of poly(phenylene)s.

In the case of poly(aryl ether) synthesis, while nucleophilic aromatic substitution is a common route, coupling reactions involving dihaloarenes can also be utilized. datapdf.combohrium.com The specific substitution pattern of this compound could lead to polymers with unique architectures and properties compared to more symmetrically substituted monomers.

Beyond its direct use in forming the polymer backbone, this compound can be envisioned as a scaffold for the design of more complex functional monomers. The bromine atoms can be selectively replaced through lithiation-bromination exchange followed by reaction with various electrophiles to introduce a wide range of functional groups. This allows for the synthesis of monomers with tailored electronic, optical, or self-assembly properties.

The ability to pre-functionalize the monomer before polymerization offers a powerful tool for creating polymers with precisely controlled properties. For example, the introduction of chromophores could lead to photoactive polymers, while the incorporation of chiral moieties could result in polymers with chiroptical properties.

Scaffold for Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The design of molecules that exhibit liquid crystalline phases (mesophases) often involves the combination of a rigid core with flexible peripheral chains. The substituted benzene ring of this compound provides a rigid core, while the isopropoxy group can be considered a flexible chain.

The presence of the bulky isopropoxy group and the two bromine atoms introduces significant steric hindrance, which will influence how the molecules pack in the condensed state. This steric demand, combined with the bent shape, could favor the formation of nematic or smectic phases, depending on the nature of other functional groups that might be added to the molecule. ajchem-a.com For instance, elongation of the molecule by replacing the bromine atoms with longer aromatic or aliphatic groups would be a common strategy to promote mesophase formation.

Liquid crystals for optoelectronic applications require a combination of suitable mesomorphic properties and specific electronic characteristics. By using this compound as a starting point, one can envision the synthesis of such materials. The bromine atoms can be replaced with conjugated moieties through cross-coupling reactions to extend the π-electron system of the molecule. This is a key step in creating materials that can interact with light and electric fields.

The introduction of electron-donating and electron-accepting groups at different positions on the aromatic core is a well-established strategy for tuning the optical and electronic properties of organic materials. The isopropoxy group is a mild electron-donating group, and its presence could be complemented by the addition of electron-withdrawing groups to create a molecule with a significant dipole moment, a desirable feature for many electro-optical applications.

Advanced Analytical Methodologies for Complex Mixture Analysis and Reaction Monitoring

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds and for identifying transient species in chemical reactions. In the synthesis of 1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene, HRMS would be critical in confirming the final product's molecular formula and in identifying potential byproducts or reaction intermediates.

Key Applications in the Analysis of this compound:

Accurate Mass Measurement: HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 pattern, confirming the presence of two bromine atoms.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum offers structural insights. For this compound, characteristic fragments would likely arise from the loss of the isopropyl group, the entire isopropoxy group, or a bromine atom.

Reaction Monitoring: By analyzing samples at various stages of a reaction, HRMS can detect the presence of short-lived intermediates, providing valuable mechanistic information. For instance, in a Williamson ether synthesis to produce the target compound, HRMS could potentially identify any unreacted starting materials or partially reacted intermediates.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment IonPredicted m/zDescription
[M]+307.9724Molecular Ion
[M - CH(CH3)2]+264.9258Loss of isopropyl radical
[M - OCH(CH3)2]+248.9309Loss of isopropoxy radical
[M - Br]+229.0228Loss of a bromine radical

Note: The m/z values are calculated for the most abundant isotopes and would be accompanied by characteristic isotopic patterns.

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique for the complete and unambiguous assignment of proton (1H) and carbon (13C) signals in a molecule, which is particularly useful for substituted aromatic compounds where spectral overlap can occur in 1D spectra.

For this compound, a combination of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. In the aromatic region, the correlation between the two aromatic protons could be observed. For the isopropoxy group, the correlation between the methine proton and the methyl protons would be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the aromatic CH groups, the methyl group on the ring, and the carbons of the isopropoxy substituent.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity of the substituents to the benzene (B151609) ring. For example, correlations would be expected between the aromatic protons and the quaternary carbons, and between the methine proton of the isopropoxy group and the carbon atom of the benzene ring to which it is attached.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

AtomPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)Key HMBC Correlations
Aromatic CH~7.2-7.5~130-135C-Br, C-O, C-CH3
Aromatic CH~7.0-7.3~125-130C-Br, C-C(ring)
Ring-CH3~2.3~20Aromatic C-H, Aromatic C-Br
O-CH~4.5~75Aromatic C-O, CH3(isopropyl)
O-CH(CH 3)2~1.3~22O-CH

Note: These are estimated chemical shift ranges and would require experimental verification.

Chromatographic Techniques Coupled with Advanced Detection for Purity Assessment in Research Applications

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a research-grade compound like this compound, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods used.

High-Performance Liquid Chromatography (HPLC): Typically, a reversed-phase HPLC method would be developed using a C18 column. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. A UV detector would be suitable for detection, as the aromatic ring of the compound absorbs UV light. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Due to its volatility, the compound could also be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for definitive identification of any impurities. A non-polar or medium-polarity capillary column would be appropriate for separation.

Table 3: Typical Chromatographic Conditions for Purity Assessment

ParameterHPLCGC
Stationary Phase C18 silica (B1680970) gelPhenyl methyl polysiloxane
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHelium
Detector UV-Vis Diode ArrayMass Spectrometer (MS)
Typical Application Quantitative purity analysisIdentification of volatile impurities

Vibrational Spectroscopy (Raman, FT-IR) for Probing Intermolecular Interactions and Phase Behavior

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study intermolecular interactions and changes in the physical state (phase behavior).

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the aromatic ring and alkyl groups, and C-Br bonds. The positions of these bands can be influenced by the molecular environment.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and vibrations of the aromatic ring. It can be used to study crystal lattice vibrations (phonons) in the solid state, providing insights into packing and intermolecular forces.

Table 4: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm-1)Technique
Aromatic C-H stretch3100-3000FT-IR, Raman
Aliphatic C-H stretch3000-2850FT-IR, Raman
C=C aromatic stretch1600-1450FT-IR, Raman
C-O-C ether stretch1260-1000FT-IR
C-Br stretch680-515FT-IR, Raman

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds can be determined with high precision.

Conformation: The spatial arrangement of the isopropoxy group relative to the benzene ring can be established.

Crystal Packing: The arrangement of molecules in the crystal lattice, including any intermolecular interactions such as halogen bonding (Br···Br or Br···O) or van der Waals forces, would be revealed.

While no published crystal structure for this specific compound is readily available, data from structurally similar molecules, such as 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, show that Br···Br interactions can play a significant role in the crystal packing. nih.gov

Table 5: Key Parameters from X-ray Crystallography

ParameterInformation Provided
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Distances/Angles The geometry of the molecule.
Torsion Angles The conformation of flexible parts of the molecule.
Intermolecular Contacts The nature and geometry of interactions between molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene, and what factors influence the choice of starting materials?

  • Methodological Answer : Synthesis typically begins with commercially available benzene derivatives. Key steps include halogenation (e.g., bromination using Br₂/FeBr₃), alkoxylation (introducing the 1-methylethoxy group via nucleophilic substitution), and methylation. For example, halogenation at positions 1 and 3 requires careful regioselective control, often achieved by protecting/deprotecting functional groups . Factors like steric hindrance from the isopropoxy group and electronic effects of methyl substituents influence reaction efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for splitting patterns of the isopropoxy group (CH(CH₃)₂, δ ~4.5 ppm, multiplet) and methyl protons (δ ~2.3 ppm, singlet).
  • ¹³C NMR : Identify quaternary carbons adjacent to bromine (δ ~120-130 ppm) and ether oxygen (δ ~70 ppm) .
  • Mass Spectrometry : Observe isotopic patterns for bromine (1:1 ratio for two Br atoms) and molecular ion peaks to confirm molecular weight.
  • IR : Stretching vibrations for C-O (ether, ~1100 cm⁻¹) and C-Br (~600 cm⁻¹) .

Q. What are the typical reaction pathways involving this compound, considering the electronic effects of its substituents?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution (SNAr) : Bromine at positions 1 and 3 can be replaced by strong nucleophiles (e.g., NaN₃, amines) under high-temperature or catalytic conditions. The electron-withdrawing isopropoxy group activates the ring for substitution .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids is feasible but requires palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems to overcome steric challenges .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) aid in predicting reaction mechanisms for nucleophilic substitution on this compound?

  • Methodological Answer :

  • Transition State Modeling : DFT calculations (e.g., B3LYP/6-31G*) can map energy barriers for SNAr pathways, revealing the impact of substituents on reaction kinetics.
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent polarity’s role in stabilizing intermediates. For example, DMF may lower activation energy compared to toluene .
  • Charge Distribution Analysis : Electron density maps identify nucleophilic attack sites, correlating with experimental regioselectivity data .

Q. How can researchers resolve contradictions in reported reaction yields when using different catalysts or conditions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial design to isolate variables (e.g., temperature, solvent, catalyst loading). For example, a 2³ factorial matrix can identify interactions between Pd catalyst type, base, and solvent polarity .
  • Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., HPLC or FTIR) to detect intermediate species that may explain yield disparities .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to assess reproducibility and outlier causes .

Q. How to design a bioactivity study to assess this compound’s interaction with cytochrome P450 enzymes, considering structural analogs?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 7-ethoxyresorufin) in microsomal preparations to quantify CYP450 inhibition. Include positive controls (e.g., ketoconazole) .
  • Molecular Docking : Compare binding poses of this compound with known CYP450 inhibitors (e.g., brominated aromatics) using AutoDock Vina. Focus on hydrophobic interactions with the heme pocket .
  • Metabolite Identification : Incubate the compound with recombinant CYP isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS to assess metabolic stability .

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Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.